
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organosulfur compound, which are often used in pharmaceuticals and agrochemicals . The chloromethyl group (CH2Cl) and dodecylsulfanyl group (C12H25S) suggest that this compound could be used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction that introduces a chloromethyl group into aromatic compounds, facilitated by the Blanc reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on the compound , it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the chloromethyl group can participate in various substitution and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, distribution coefficient, and reactivity, can greatly influence its behavior in different environments and its interactions with other substances .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(chloromethyl)-5-dodecylsulfanyl-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2S3/c1-2-3-4-5-6-7-8-9-10-11-12-20-14-17-18(13-16)15(19)21-14/h2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYNMPMBQUREGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN(C(=S)S1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)
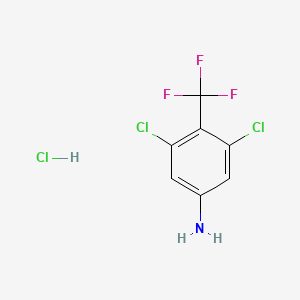
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)

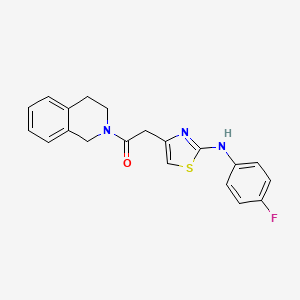
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)

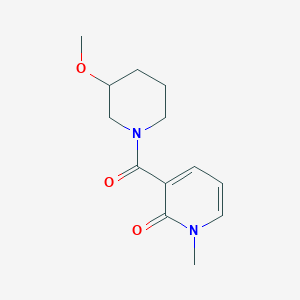
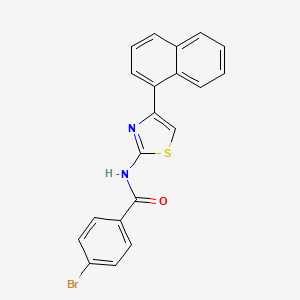
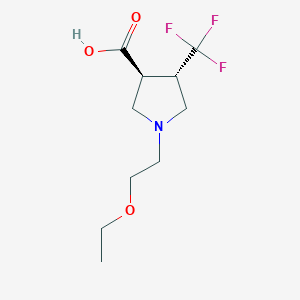
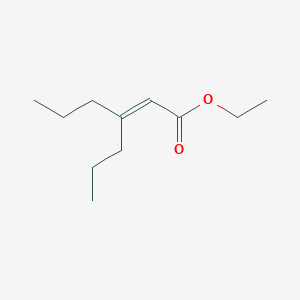
![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)
